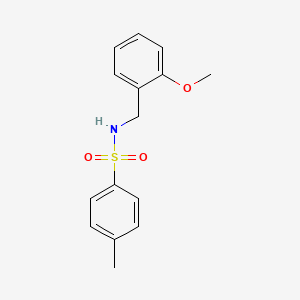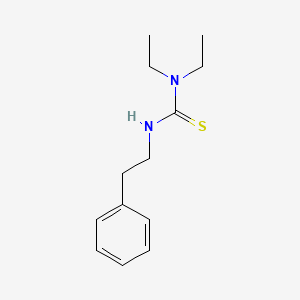![molecular formula C14H12ClN3O2 B5864279 N'-[(2-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5864279.png)
N'-[(2-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(2-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide, also known as CMPI, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research. In
Mécanisme D'action
The mechanism of action of N'-[(2-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide is not fully understood. However, it has been proposed that this compound inhibits the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, which are proteins that help package DNA in the nucleus. HDACs have been implicated in the development of cancer, and inhibitors of HDACs have been shown to have anticancer activity. Therefore, it is possible that this compound exerts its anticancer effects through the inhibition of HDACs.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been found to inhibit angiogenesis, which is the process by which tumors develop a blood supply. This compound has also been shown to inhibit the migration and invasion of cancer cells. These findings suggest that this compound has potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N'-[(2-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide is that it has been shown to have anticancer activity in vitro and in vivo. Additionally, the synthesis of this compound is relatively straightforward and can be carried out in most organic chemistry laboratories. However, one limitation of this compound is that its mechanism of action is not fully understood. Further research is needed to elucidate the precise molecular targets of this compound.
Orientations Futures
There are several future directions for research on N'-[(2-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide. One direction is to further investigate the mechanism of action of this compound. It is important to identify the precise molecular targets of this compound in order to optimize its anticancer activity. Another direction is to explore the potential of this compound in combination with other anticancer agents. It is possible that this compound could enhance the activity of other anticancer agents or overcome drug resistance. Finally, it would be interesting to investigate the potential of this compound in other disease models, such as inflammatory diseases or neurodegenerative diseases.
In conclusion, this compound is a promising compound with potential applications in cancer research. Its anticancer activity, ease of synthesis, and low toxicity make it an attractive candidate for further investigation. However, further research is needed to fully understand its mechanism of action and optimize its anticancer activity.
Méthodes De Synthèse
The synthesis of N'-[(2-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide involves the reaction of 2-chloro-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-aminopyridine to yield this compound. This method has been reported in the literature and has been successfully replicated in various laboratories.
Applications De Recherche Scientifique
N'-[(2-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide has been shown to have potential as an anticancer agent. It has been reported to inhibit the growth of cancer cells in vitro and in vivo. This compound has been found to induce apoptosis in cancer cells through the activation of caspases. Additionally, this compound has been shown to inhibit angiogenesis, which is the process by which tumors develop a blood supply. These findings suggest that this compound could be a promising candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-chloro-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c1-9-5-6-10(11(15)8-9)14(19)20-18-13(16)12-4-2-3-7-17-12/h2-8H,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJVZKQFDVHEOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)ON=C(C2=CC=CC=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)O/N=C(/C2=CC=CC=N2)\N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204086 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[5-(4-formyl-2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5864206.png)
![6-cyclopentyl-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5864210.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B5864214.png)

![3-{[(4-methyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B5864228.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5864236.png)

![6-chloro-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5864252.png)

![2-chloro-N'-{[(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5864261.png)
